Coniothyriomycin

Description

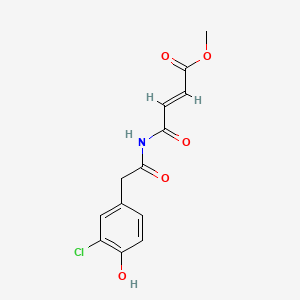

Structure

3D Structure

Properties

CAS No. |

141805-68-7 |

|---|---|

Molecular Formula |

C13H12ClNO5 |

Molecular Weight |

297.69 g/mol |

IUPAC Name |

methyl (E)-4-[[2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-4-oxobut-2-enoate |

InChI |

InChI=1S/C13H12ClNO5/c1-20-13(19)5-4-11(17)15-12(18)7-8-2-3-10(16)9(14)6-8/h2-6,16H,7H2,1H3,(H,15,17,18)/b5-4+ |

InChI Key |

STQJFTAVSIAHAT-SNAWJCMRSA-N |

SMILES |

COC(=O)C=CC(=O)NC(=O)CC1=CC(=C(C=C1)O)Cl |

Isomeric SMILES |

COC(=O)/C=C/C(=O)NC(=O)CC1=CC(=C(C=C1)O)Cl |

Canonical SMILES |

COC(=O)C=CC(=O)NC(=O)CC1=CC(=C(C=C1)O)Cl |

Synonyms |

coniothyriomycin |

Origin of Product |

United States |

Ii. Biosynthetic Pathways and Enzymology of Coniothyriomycin

Elucidation of the Coniothyriomycin Biosynthetic Pathway

The biosynthesis of this compound is understood to involve a sophisticated interplay of enzymatic reactions. ontosight.ai While the complete pathway is yet to be fully elucidated, research has provided insights into its likely biogenetic origins and key structural components.

Proposed Biogenetic Route

The structure of this compound, N-(3-chloro-4-hydroxyphenyl-acetyl)fumarate, suggests a hybrid biosynthetic origin. researchgate.net The proposed biogenetic route points towards the convergence of two distinct pathways: the polyketide pathway and the shikimate pathway.

The 3-chloro-4-hydroxyphenylacetyl moiety is believed to be derived from the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. This precursor undergoes subsequent modifications, including chlorination, to form the characteristic substituted phenylacetic acid portion of the molecule. researchgate.netresearchgate.net

The fumaric acid methyl ester part of this compound is proposed to originate from the Krebs cycle (tricarboxylic acid cycle), a central metabolic hub in most organisms. Fumaric acid, an intermediate of this cycle, is then likely esterified to form the fumarate (B1241708) moiety that couples with the phenylacetic acid derivative. The final step in this proposed route is the formation of the imide linkage, a crucial feature for its biological activity. d-nb.info

Identification of Key Biosynthetic Intermediates

Based on the proposed biogenetic route, several key intermediates can be postulated. The foundational precursors are likely chorismic acid from the shikimate pathway and fumaric acid from the Krebs cycle.

Table 1: Postulated Key Biosynthetic Intermediates in this compound Biosynthesis

| Intermediate | Proposed Origin |

| Chorismic Acid | Shikimate Pathway |

| 3-Chloro-4-hydroxyphenylacetic acid | Modified Shikimate Pathway Product |

| Fumaric Acid | Krebs Cycle |

| Fumaric acid methyl ester | Esterification of Fumaric Acid |

The isolation and characterization of these proposed intermediates from Coniothyrium cultures would provide definitive evidence for the outlined biosynthetic pathway.

Enzymatic Machinery in this compound Biosynthesis

The construction of this compound necessitates a suite of specialized enzymes to catalyze the various steps, from the formation of the precursors to the final assembly of the molecule. ontosight.ai

Characterization of Biosynthetic Enzymes

While specific enzymes involved in this compound biosynthesis have not been isolated and characterized in detail, their classes can be inferred from the proposed pathway. Key enzyme families likely include:

Polyketide Synthases (PKSs): Although this compound is not a classic polyketide in its entirety, enzymes with domains similar to PKSs might be involved in the chain assembly or modification of the phenylacetic acid precursor. ontosight.ai

Chorismate-utilizing enzymes: These would be crucial for diverting chorismic acid from the primary metabolic pathway towards the synthesis of the 3-chloro-4-hydroxyphenylacetic acid precursor.

Halogenases: A chlorinase enzyme is required for the specific chlorination of the aromatic ring.

Esterases/Acyltransferases: An enzyme is needed to catalyze the esterification of fumaric acid.

Amidases/Imide Synthases: A key enzyme is responsible for the formation of the central imide bond, linking the two precursor moieties. The inherent instability of the imide functionality suggests that this enzymatic step is critical and likely occurs late in the biosynthetic pathway. d-nb.info

Further research involving genetic and biochemical approaches is needed to identify and characterize these specific enzymes.

Mechanistic Studies of Enzyme-Catalyzed Steps

The mechanistic details of the enzymatic reactions in this compound biosynthesis are largely speculative at this stage. However, based on known enzymatic mechanisms, the following can be proposed:

The chlorination of the phenylacetic acid precursor is likely catalyzed by a flavin-dependent halogenase or a related enzyme. The formation of the imide bond could proceed through an activated intermediate, such as an acyl-adenylate or an acyl-thioester, followed by nucleophilic attack by the nitrogen of an amino-functionalized precursor. The base-catalyzed condensation of imidates with acid chlorides has been used in the chemical synthesis of this compound and its analogues, which may offer clues to the enzymatic mechanism. researchgate.net

Genetic Basis of this compound Production

The genes encoding the biosynthetic enzymes for secondary metabolites like this compound are typically clustered together on the fungal chromosome. ontosight.ai The identification and analysis of the this compound biosynthetic gene cluster (BGC) would be a significant step towards understanding its regulation and for potential bioengineering applications.

To date, the specific gene cluster responsible for this compound production in Coniothyrium species has not been reported in the scientific literature. The application of modern genomic sequencing and bioinformatic tools, such as comparative gene cluster analysis, could facilitate the discovery of this BGC in the future. biorxiv.org The elucidation of the gene cluster would not only confirm the proposed biosynthetic pathway but also open avenues for heterologous expression and the production of novel analogues through genetic manipulation. ontosight.ai

Identification of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for the synthesis of secondary metabolites like this compound is encoded within biosynthetic gene clusters (BGCs). These clusters are contiguous sets of genes on a fungal chromosome that encode for all the necessary enzymes, transporters, and regulatory proteins for the production of a specific compound. The identification of the this compound BGC is the foundational step in elucidating its biosynthetic pathway.

Modern genome mining techniques are pivotal in identifying putative BGCs. For fungi of the genus Coniothyrium, the producing organisms of this compound, whole-genome sequencing provides the raw data for bioinformatic analysis. nih.govplos.org Tools such as the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH) are instrumental in this process. nih.govnih.govsecondarymetabolites.orgresearchgate.net antiSMASH can predict the locations of BGCs within a genome and classify them based on the core biosynthetic enzymes they encode, such as polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs). nih.govactascientific.com

For instance, a genomic analysis of Coniothyrium minitans utilized antiSMASH to identify numerous secondary metabolite BGCs, including those containing PKS and NRPS genes, which are characteristic of polyketide and peptide-based natural products. nih.gov Similarly, a study on the soybean pathogen Coniothyrium glycines successfully identified a functional secondary metabolite gene cluster responsible for the production of a phytotoxin. plos.org While these studies did not explicitly identify the this compound cluster, they demonstrate the established methodology for its discovery. The process involves sequencing the genome of a this compound-producing Coniothyrium strain and analyzing the sequence with bioinformatics tools like antiSMASH and the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database to pinpoint the BGC responsible for its synthesis. mdpi.comsecondarymetabolites.org

A typical BGC for a polyketide like this compound would be expected to contain a gene for a PKS, the central enzyme responsible for assembling the carbon skeleton from simple acyl-CoA precursors. In addition to the PKS, the cluster would likely include genes for tailoring enzymes (e.g., P450 monooxygenases, methyltransferases, reductases) that modify the initial polyketide chain to yield the final this compound structure.

Table 1: Bioinformatic Tools for BGC Identification

| Tool | Function | Application in this compound Research |

|---|---|---|

| antiSMASH | Predicts and annotates secondary metabolite BGCs in genomic data. nih.govnih.gov | Identification of putative this compound BGC in Coniothyrium genomes. nih.govplos.org |

| MIBiG | A database of known BGCs, providing a reference for comparison. secondarymetabolites.org | Comparison of predicted Coniothyrium BGCs with known polyketide clusters to infer function. mdpi.com |

| ClusterFinder | An algorithm within antiSMASH for the prediction of secondary metabolite-encoding gene clusters. nih.gov | Pinpointing the specific gene cluster responsible for this compound production. |

Regulation of Gene Expression in Producing Fungi

The production of this compound is tightly regulated at the genetic level, ensuring that the fungus synthesizes the compound under specific environmental or developmental conditions. The expression of BGCs is often silent or occurs at low levels under standard laboratory conditions, a phenomenon that necessitates an understanding of the regulatory networks involved. frontiersin.orgmdpi.com

Transcriptional regulation is a key control mechanism in fungal secondary metabolism. mdpi.com This involves transcription factors (TFs), proteins that bind to specific DNA sequences in the promoter regions of the BGC genes to activate or repress their transcription. mdpi.com Some BGCs contain their own pathway-specific TFs, while others are controlled by global regulators that affect multiple metabolic pathways. A well-studied global regulator in fungi is LaeA, a methyltransferase that influences the expression of numerous secondary metabolite clusters by modifying chromatin structure. mdpi.com

Studies on Coniothyrium species have provided insights into the regulatory cues that can trigger secondary metabolite production. For example, transcriptome analysis of C. minitans during its parasitic interaction with Sclerotinia sclerotiorum revealed significant up-regulation of genes involved in secondary metabolism, suggesting that host-pathogen interactions can induce the expression of BGCs. nih.govresearchgate.netfrontiersin.org In another example, the production of the phytotoxin elsinochrome A by C. glycines was found to be light-dependent, with the genes in its BGC being significantly upregulated in the presence of light. plos.org These findings suggest that the expression of the this compound BGC may be influenced by external stimuli such as nutrient availability, stress, or light.

Epigenetic modifications, such as DNA methylation and histone acetylation, also play a crucial role in regulating fungal gene expression. mdpi.com These modifications can alter the chromatin structure, making the BGC more or less accessible to the transcriptional machinery. The use of epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors, is a known strategy to activate silent BGCs and induce the production of novel compounds. mdpi.com

**Table 2: Factors Influencing Gene Expression in *Coniothyrium***

| Regulatory Factor | Description | Potential Role in this compound Production |

|---|---|---|

| Light | An environmental stimulus shown to upregulate a BGC in C. glycines. plos.org | May act as a trigger for the expression of the this compound BGC. |

| Host Interaction | Transcriptional changes observed in C. minitans during mycoparasitism. nih.govresearchgate.net | The presence of a host or competitor organism could induce this compound biosynthesis. |

| Global Regulators (e.g., LaeA) | Proteins that control multiple secondary metabolite pathways. mdpi.com | Overexpression or knockout of such regulators could modulate this compound yield. |

| Epigenetic Modifications | Changes to chromatin structure that affect gene accessibility. mdpi.com | Manipulation of histone acetylation or DNA methylation could be used to activate a silent this compound BGC. |

Advanced Methodologies for Biosynthetic Pathway Investigation

Elucidating the precise steps of the this compound biosynthetic pathway requires a suite of advanced experimental techniques. These methods go beyond gene identification and provide direct evidence for the enzymatic reactions and intermediates involved in the assembly of the molecule.

Isotopic Labeling and Tracer Techniques

Isotopic labeling is a powerful and definitive technique for tracing the biosynthetic origins of a natural product. scispace.comrsc.orgnih.gov This method involves feeding the producing organism with precursors that are enriched with stable isotopes, such as carbon-13 (¹³C) or oxygen-18 (¹⁸O). scispace.comrsc.org The labeled precursors are incorporated into the metabolite, and the position of the isotopes in the final product is determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). scispace.comrsc.org

For a polyketide like this compound, the primary building blocks are acetyl-CoA and malonyl-CoA. actascientific.comimperial.ac.uk Therefore, feeding experiments with [1-¹³C]- or [¹³C₂]-labeled acetate (B1210297) are commonly performed. rsc.orgresearchgate.net The pattern of ¹³C incorporation in the this compound molecule reveals how the polyketide chain was assembled and folded. This approach has been successfully applied to other polyketides from Coniothyrium species. For instance, a study on the biosynthesis of phenalenones in Coniothyrium cereale used [1-¹³C] acetate to elucidate the polyketide origin and formation of these compounds. rsc.orgresearchgate.netresearchgate.net Such experiments would be critical to confirm the polyketide nature of this compound and to delineate the sequence of condensation reactions catalyzed by the PKS.

Heterologous Expression Systems for Pathway Reconstitution

Due to the often slow growth of native producer organisms or the difficulty in their genetic manipulation, heterologous expression has become a vital tool for studying and engineering fungal BGCs. frontiersin.orgnih.govnih.gov This strategy involves cloning the entire BGC, or subsets of genes from the cluster, into a well-characterized and genetically tractable host organism, such as Aspergillus nidulans or Aspergillus oryzae. frontiersin.orgnih.govmdpi.com

The successful expression of the this compound BGC in a heterologous host would not only confirm that the identified cluster is indeed responsible for its production but also provides a platform for functional characterization of the individual enzymes. nih.govresearchgate.netrsc.org By expressing the PKS gene alone, one could identify the initial polyketide product. Subsequently, co-expressing the PKS with various tailoring enzymes from the cluster would allow for the step-by-step reconstitution of the entire biosynthetic pathway, identifying the function of each enzyme and the structure of each intermediate. researchgate.netrsc.orgnih.govnih.gov This approach has been widely used to elucidate the biosynthesis of numerous fungal polyketides and other secondary metabolites. nih.govmdpi.com Furthermore, heterologous expression systems facilitate the engineering of the pathway to produce novel derivatives of this compound with potentially improved or different biological activities. mdpi.comresearchgate.net

Chemoproteomics and Activity-Based Profiling in Pathway Discovery

Chemoproteomics and activity-based protein profiling (ABPP) are emerging as powerful techniques for the functional characterization of enzymes within their native cellular environment. escholarship.orgnih.govnih.gov These methods utilize chemical probes that covalently bind to the active site of specific classes of enzymes, allowing for their identification and the assessment of their activity. nih.govuit.noresearchgate.net

In the context of this compound biosynthesis, ABPP could be employed to identify and characterize the PKS and other enzymes in the pathway. acs.org For example, probes designed to target the active site of serine hydrolases could be used to label the acyl carrier protein (ACP) domain of the PKS, which is post-translationally modified with a phosphopantetheine arm. acs.org Similarly, activity-based probes could be developed to target other enzymes in the BGC, such as oxidoreductases or methyltransferases. This approach can help to confirm the function of proteins encoded by the BGC and to discover new enzymatic activities involved in the biosynthesis of this compound. nih.gov Chemoproteomic strategies are also invaluable for identifying the cellular targets of bioactive natural products, which, while outside the scope of biosynthetic investigation, highlights the versatility of these chemical biology tools. escholarship.orgnih.govacs.org

Iii. Chemical Synthesis and Derivatization of Coniothyriomycin and Analogues

Total Synthesis Strategies for Coniothyriomycin

The total synthesis of this compound, a mixed open-chain imide, has been a subject of investigation, providing a platform for the development and application of novel synthetic methods.

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comslideshare.net For this compound, a logical retrosynthetic disconnection involves breaking the imide bond. This leads to two key fragments: a substituted phenylacetic acid derivative and a fumaric acid monoamide. The synthesis of the natural product, N-(3-chloro-4-hydroxyphenyl-acetyl)fumarate, and its analogues has been achieved through a base-catalyzed condensation of imidates with acid chlorides or a mixed anhydride. researchgate.netresearchgate.netcapes.gov.br This approach highlights the central C-N bond formation as a critical step in the synthetic sequence.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. saskoer.cachemistrydocs.com While the core structure of this compound itself is achiral, the synthesis of chiral analogues necessitates the use of stereoselective methods. Enantioselective synthesis, which focuses on producing a single enantiomer, is crucial when creating analogues with specific stereochemistry, as different enantiomers of a chiral molecule can exhibit distinct biological activities. uniurb.itslideshare.net The development of such methods allows for the controlled introduction of chiral centers into the this compound scaffold, expanding the diversity of the synthesized analogues.

The synthesis of this compound and its analogues has benefited from the application of various synthetic methodologies. One notable approach involves the base-catalyzed condensation of imidates with acid chlorides or mixed anhydrides. researchgate.netresearchgate.netcapes.gov.br Additionally, direct aminolysis under solvent-free conditions has been utilized as a simple and clean method for generating amide libraries from a methyl (3-chloro-4-hydroxyphenyl)acetate scaffold, avoiding the need for coupling reagents and complex workup procedures. acs.org The exploration of such novel methods is essential for improving the efficiency and accessibility of these complex molecules. scirp.orgnih.gov

Development of Stereoselective and Enantioselective Approaches

Synthesis of this compound Analogues and Derivatives

The systematic modification of the this compound structure has been a key strategy to understand its structure-activity relationships and to discover new bioactive compounds.

Modular synthesis allows for the efficient creation of a library of related compounds by systematically varying different building blocks. ethz.chcaltech.edunih.gov This approach has been effectively applied to the synthesis of this compound analogues. nih.gov By systematically altering the acid component of the open-chain imide, modifying hydrophobicity, varying the degree of saturation, and replacing carbon atoms with nitrogen or oxygen, a wide array of analogues has been generated. nih.govjst.go.jp For instance, the replacement of phenylacetic acids with benzoic acids in the imide structure was found to retain antifungal activity. nih.govjst.go.jpresearchgate.net Furthermore, a 20-membered amide library was created by reacting a methyl (3-chloro-4-hydroxyphenyl)acetate scaffold with a diverse set of primary amines. acs.org

The exploration of diverse chemical scaffolds is a cornerstone of modern drug discovery. whiterose.ac.uknih.gov In the context of this compound, this has involved moving beyond simple modifications to the original structure and incorporating the open-chain molecule into cyclic arrangements. nih.govjst.go.jp The 3-chloro-4-hydroxyphenylacetic acid moiety, a key component of this compound, has been used as a scaffold to generate a unique drug-like screening library through parallel solution-phase synthesis. acs.org This strategy of utilizing natural product scaffolds to create chemically diverse libraries is a powerful tool for identifying novel hit and lead compounds. acs.orgmdpi.com

Iv. Biological Activity and Molecular Mechanisms of Coniothyriomycin

Antifungal Activity Spectrum and Potency in Research Models

Coniothyriomycin and its synthetic analogues have been evaluated against a range of fungi, showing particular potency against significant plant pathogens.

This compound has shown remarkable fungicidal properties in laboratory tests. canadianagronomist.ca The fungus that produces it, Coniothyrium minitans, is a known mycoparasite of the sclerotia-forming plant pathogens Sclerotinia sclerotiorum and Sclerotium cepivorum. nih.govnih.gov Culture filtrates of C. minitans, which contain its secondary metabolites, are known to inhibit the growth of these pathogens, pointing to the role of compounds like this compound in this antagonistic relationship. nih.gov

In screening assays, this compound has demonstrated inhibitory activity against various fungal strains. researchgate.net For instance, it has shown activity against Mucor hiemalis. researchgate.net Furthermore, while the parent compound showed promise, a number of its synthetic analogues were developed and tested for enhanced activity against Oomycetes. medcraveonline.com One such analogue exhibited an EC80 (the concentration required to inhibit growth by 80%) of 60 ppm against both Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes, and Plasmopara viticola, which causes downy mildew in grapevines. medcraveonline.com Another analogue was even more potent against Pythium ultimum, a soil-borne pathogen causing damping-off, with an EC80 of 6 ppm. medcraveonline.com

Table 1: Antifungal Activity of this compound Analogues against Select Phytopathogenic Fungi

| Fungal Species | Disease Caused | Compound | Potency (EC80) | Reference |

|---|---|---|---|---|

| Phytophthora infestans | Late Blight | Analogue 106 | 60 ppm | medcraveonline.com |

| Plasmopara viticola | Downy Mildew | Analogue 106 | 60 ppm | medcraveonline.com |

| Pythium ultimum | Damping-off | Analogue 107 | 6 ppm | medcraveonline.com |

The antifungal efficacy of this compound has been primarily documented through in vitro assays. These laboratory-based tests, such as disc diffusion and liquid culture assays, have established its growth-inhibiting effects. researchgate.netmedcraveonline.com For example, in a disc diffusion assay, a marine-derived fungus producing a related compound showed growth inhibitory activity against Mucor hiemalis. researchgate.net The potency data for this compound analogues, such as the EC80 values against P. infestans and P. viticola, were also determined through in vitro testing. medcraveonline.com

While direct in planta studies on the purified compound are not extensively detailed in the reviewed literature, the application of its producing organism, Coniothyrium minitans, in field trials has shown significant biocontrol effects. nih.gov Spraying C. minitans on crops infected with Sclerotinia sclerotiorum reduced disease incidence by 50% in the fifth year of a long-term trial, demonstrating a clear in planta effect attributable to the mycoparasite's activity, which includes the production of antifungal metabolites. nih.gov

Activity against Phytopathogenic Fungi (e.g., Phytophthora infestans, Plasmopara viticola, Sclerotinia sclerotiorum, Sclerotium cepivorum, Mucor hiemalis)

Cellular and Molecular Mechanisms of Action

The precise molecular target of this compound has not been definitively identified, but structure-activity relationship (SAR) studies have provided significant insights into its mechanism, suggesting a specific mode of action rather than general toxicity.

SAR studies have been crucial in highlighting the molecular features of this compound that are essential for its biological activity. jst.go.jpnih.gov These studies systematically modified the compound's structure to determine which parts are responsible for its antifungal effects. researchgate.netjst.go.jp

A key finding is that the fumaric acid portion of the molecule is critical. jst.go.jpnih.govjst.go.jp Specifically, the double bond within this side chain is necessary for its antifungal properties. researchgate.netresearchgate.net When this double bond is removed through hydrogenation (saturation), the antifungal activity is diminished. jst.go.jpnih.govjst.go.jp This strongly indicates that the unsaturated nature of the fumaric ester part is directly involved in the binding interaction with its molecular target within the fungal cell. In contrast, a related compound named penicillimide, which has a saturated succinic acid unit instead of the fumaric acid unit, does not exhibit antifungal activity. researchgate.net This comparison underscores the importance of the double bond for the compound's function. researchgate.netresearchgate.net

Further studies showed that replacing the phenylacetic acid part of the imide structure with benzoic acids could retain antifungal activity, suggesting some flexibility in this region of the molecule without losing its core function. jst.go.jpnih.gov

Table 2: Key Findings from Structure-Activity Relationship (SAR) Studies of this compound

| Molecular Modification | Effect on Antifungal Activity | Implication for Molecular Interaction | Reference |

|---|---|---|---|

| Hydrogenation of the fumaric ester part (saturation of the double bond) | Diminished activity | The double bond is essential for binding to the molecular target. | jst.go.jpnih.govjst.go.jp |

| Replacement of phenylacetic acids with benzoic acids | Activity retained | This part of the structure allows for some modification without loss of function. | jst.go.jpnih.gov |

The most prominent biological effect of this compound is the inhibition of fungal growth. nih.gov While the specific cellular pathway it disrupts is not yet known, the strong dependence on a specific chemical structure (the unsaturated imide side chain) suggests it likely acts by inhibiting a specific enzyme or protein target rather than through non-specific mechanisms like membrane disruption. researchgate.netjst.go.jp Enzyme inhibitors are common among natural products and function by blocking key metabolic or signaling pathways necessary for pathogen survival. eurekaselect.comresearchgate.net

Many known antifungal agents function by interfering with the synthesis of the fungal cell wall or cell membrane, for example, by inhibiting enzymes like β-(1,3)-D-glucan synthase or those involved in the ergosterol (B1671047) biosynthesis pathway. nih.govnih.govebsco.com However, current research has not yet confirmed whether this compound acts on these specific targets. The instability of the compound's imide functionality in the presence of nucleophiles was noted as a challenge, suggesting this chemical group is key to its action, potentially at an enzyme's active site.

Fungal biofilms are structured communities of cells that adhere to surfaces and are encased in an extracellular matrix, often conferring increased resistance to antifungal agents. While the inhibition of biofilm formation is a critical mechanism for some modern antifungal compounds, there is currently no available research in the reviewed literature that specifically investigates the effects of this compound on the formation or disruption of fungal biofilms. Studies have explored the use of other agents to reduce Sclerotinia sclerotiorum biofilms, but the role of this compound in this context remains an unexamined area of research. canadianagronomist.ca

V. Structure Activity Relationship Sar Studies of Coniothyriomycin

Systematic Investigation of Structural Modifications

Researchers have systematically altered the Coniothyriomycin molecule to probe the importance of its various components. nih.govjst.go.jp These modifications include changes to the open-chain imide, variations in hydrophobicity, and altering the degree of saturation. nih.govjst.go.jp

The modification of functional groups within a molecule is a fundamental strategy in medicinal chemistry to enhance bioactivity and optimize pharmacokinetic properties. reachemchemicals.comsolubilityofthings.com In the case of this compound, specific alterations have yielded significant insights into its antifungal mechanism.

Studies involving the substitution of the phenylacetic acid portion of the imide structure have shown that some changes are well-tolerated. nih.gov For instance, replacing phenylacetic acids with benzoic acids resulted in analogues that retained their antifungal activity. nih.govjst.go.jp This suggests that while the acidic moiety is important, some degree of structural variation in this part of the molecule is permissible without a complete loss of function. Conversely, other modifications, such as the hydrogenation of the fumaric ester part, lead to a marked decrease in activity, highlighting the critical nature of specific functionalities. nih.govjst.go.jp

Table 1: Effect of Functional Group Variation on Antifungal Activity

| Original Moiety | Modification | Resulting Analogue | Impact on Antifungal Activity | Reference(s) |

| Phenylacetic acid | Replacement with Benzoic acid | Benzoic acid analogue | Activity retained | nih.gov, jst.go.jp |

| Fumaric ester (C=C double bond) | Hydrogenation (saturation) | Succinic ester analogue | Activity diminished | nih.gov, jst.go.jp |

Several key structural components, or moieties, are considered essential for the bioactivity of this compound.

The Double Bond: The carbon-carbon double bond in the fumaric ester portion of the molecule is crucial for its antifungal properties. researchgate.netresearchgate.net Hydrogenation of this bond, which converts the fumaric acid unit to a succinic acid unit, significantly diminishes its biological activity. nih.govjst.go.jp This is further evidenced by comparing this compound to its naturally occurring analogue, penicillimide. researchgate.net Penicillimide possesses a succinic acid unit instead of a fumaric acid unit and, consequently, lacks the critical double bond; it does not exhibit the antifungal activity seen with this compound. researchgate.netresearchgate.net This underscores that the unsaturated nature of this side chain is a mandatory feature for the compound's antifungal action. researchgate.netresearchgate.net

Impact of Functional Group Variations on Biological Activity

Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling

To further refine the understanding of how this compound's structure dictates its function, computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed. wikipedia.orgresearchgate.net These approaches use computational models to predict biological activity and visualize molecular interactions. wikipedia.orgebi-edu.com

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org This is achieved by correlating physicochemical properties or theoretical molecular descriptors with the observed activity. wikipedia.org For a compound like this compound, a QSAR model would aim to predict its antifungal potency based on calculated descriptors.

While specific QSAR models for this compound are not detailed in the available research, the methodology would involve analyzing a series of analogues. Descriptors used in such models often relate to the molecule's surface area, volume, dipole moment, electronic parameters (like HOMO and LUMO energies), and properties related to absorption, distribution, metabolism, and excretion (ADME). nih.gov For other fungicides, QSAR studies have successfully used descriptors such as dipole moment and various topological parameters to build predictive models, which can then guide the synthesis of new, more potent derivatives. frontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to the active site of a target macromolecule, typically a protein. ebi-edu.comscielo.org.mx This method is invaluable for understanding the atomic-level interactions that underpin a drug's mechanism of action. researchgate.netbhu.ac.in

In the context of this compound, molecular docking simulations could be used to model its interaction with a target fungal enzyme. The simulation would place the this compound molecule into the enzyme's binding site and calculate a binding affinity score, which estimates the strength of the interaction. researchgate.net By visualizing the docked pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. ebi-edu.com This information can explain the SAR data—for example, why the presence of the double bond is critical for activity—and can guide the rational design of new analogues with improved binding and efficacy. scielo.org.mx

Vi. Analytical Methodologies for Coniothyriomycin Research

Extraction and Purification Techniques

The initial steps in Coniothyriomycin research focus on extracting the compound from its natural source and purifying it from a complex mixture of other secondary metabolites. researchgate.net This is crucial for obtaining a sample of sufficient purity for structural elucidation and bioactivity screening.

Solvent Extraction Methods for Natural Products

Solvent extraction is a primary technique used to isolate bioactive compounds from their native matrices. andreottiimpianti.com This method operates on the principle of differential solubility, where compounds are partitioned between two immiscible liquid phases. youtube.com For fungal metabolites like this compound, a common approach involves liquid-liquid extraction (LLE). mdpi.com

The process typically begins with the culture filtrate of the producing fungus being extracted with a water-immiscible organic solvent. The choice of solvent is critical and is based on the polarity of the target compound. For moderately polar compounds, ethyl acetate (B1210297) is a frequently used solvent. researchgate.net The organic phase, now enriched with the desired metabolite, is then separated from the aqueous phase. youtube.com The solvent is subsequently evaporated to yield a crude extract containing this compound and other co-extracted fungal metabolites. andreottiimpianti.com This crude extract serves as the starting material for further purification steps.

Table 1: Common Solvents for Natural Product Extraction

| Solvent | Polarity | Typical Use |

|---|---|---|

| Hexane | Non-polar | Extraction of non-polar compounds, defatting |

| Ethyl Acetate | Moderately Polar | Extraction of a wide range of fungal metabolites, including polyketides and imides |

| Methanol | Polar | Extraction of highly polar compounds |

| Acetonitrile (B52724) (ACN) | Polar | Used in supported liquid extraction (SLE) for a broad range of analytes mdpi.com |

Solid-Phase Extraction (SPE) and Immunoaffinity Chromatography (IAC)

Following initial solvent extraction, further purification is necessary to isolate this compound from the complex crude extract. Solid-Phase Extraction (SPE) and Immunoaffinity Chromatography (IAC) are two powerful techniques for sample cleanup and purification. sigmaaldrich.comr-biopharm.com

Solid-Phase Extraction (SPE) is a chromatographic technique used to remove interfering compounds or to concentrate analytes from a sample. sigmaaldrich.comthermofisher.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). organomation.com Based on the differential affinity of the compounds for the stationary phase, either the impurities are retained while the target compound elutes, or the target compound is retained and later eluted with a different solvent. thermofisher.com For compounds like this compound, a reversed-phase SPE cartridge (e.g., C18-silica) can be used, which retains hydrophobic and moderately polar compounds while allowing more polar impurities to pass through. phenomenex.com

Immunoaffinity Chromatography (IAC) is a highly selective purification method that utilizes the specific binding between an antibody and its target antigen. nih.gov In this technique, monoclonal antibodies specific to the analyte of interest are immobilized on a solid support within a column. r-biopharm.comlab-analytics.co.za When the crude extract is passed through the column, only the target analyte binds to the antibodies, while all other components are washed away. nih.gov The purified analyte is then eluted by changing the pH or ionic strength of the buffer. While IAC offers exceptional specificity and cleanup efficiency, its application for this compound would depend on the development of specific monoclonal antibodies against the molecule. r-biopharm.comgoldstandarddiagnostics.cn It is a standard method for purifying other fungal metabolites, such as mycotoxins, from complex food and feed matrices. r-biopharm.comromerlabs.com

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. advancechemjournal.com For this compound research, various chromatographic methods are employed to achieve final purification and analysis.

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and quantitative analysis of natural products like this compound. openaccessjournals.comnih.gov It offers high resolution, speed, and sensitivity. researchgate.net The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. advancechemjournal.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for moderately polar compounds. nih.gov A non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. By gradually increasing the proportion of the organic solvent (gradient elution), compounds are eluted from the column in order of increasing hydrophobicity.

Various detectors can be coupled with HPLC for the analysis of this compound:

UV-Visible Detector: This detector measures the absorbance of light by the analyte. It is suitable for compounds with chromophores, such as the aromatic rings and conjugated double bonds present in the this compound structure. nih.gov

Mass Spectrometry (MS) Detector: HPLC coupled with Mass Spectrometry (LC-MS) is a powerful combination that provides not only quantitative data but also structural information based on the mass-to-charge ratio of the analyte, confirming its identity. researchgate.net

Table 2: Typical HPLC Parameters for Natural Product Analysis

| Parameter | Description | Common Choice for this compound-like Compounds |

|---|---|---|

| Stationary Phase | The solid packing material in the column. | Reversed-Phase C18 Silica |

| Mobile Phase | The solvent that moves the sample through the column. | Gradient of Water and Acetonitrile/Methanol |

| Detector | The device that measures the analyte as it elutes. | UV-Visible (Diode Array Detector), Mass Spectrometry (MS) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. libretexts.org Separation occurs based on the compound's boiling point and its interaction with the stationary phase. youtube.com

Due to its structure, which includes carboxylic acid and imide functionalities, this compound is a non-volatile compound. d-nb.info Direct analysis by GC is therefore not feasible. However, it could potentially be analyzed after a chemical derivatization step to convert it into a more volatile and thermally stable analogue. This process, while possible, adds complexity to the sample preparation and is less direct than HPLC analysis. GC-MS analysis of volatile organic compounds (VOCs) is commonly used to identify other types of metabolites produced by microorganisms. nih.gov

Thin-Layer Chromatography (TLC) in Bioautography

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive planar chromatography technique used for separating mixtures. nih.gov When combined with a biological assay, it is known as TLC-bioautography. This method is exceptionally useful for the activity-guided fractionation of natural product extracts. mdpi.comijpsjournal.com

In the context of this compound research, TLC-bioautography can be used to screen crude fungal extracts for antifungal activity. The extract is first separated on a TLC plate. The developed plate is then sprayed with a suspension of a test fungus and incubated. mdpi.com Areas on the plate where the fungus fails to grow (inhibition zones) correspond to the location of antifungal compounds. protocols.io The retention factor (Rf) of the active spot can be used to guide the isolation of the target compound, such as this compound, using preparative chromatography techniques. protocols.io This method directly links the chemical separation to the biological activity of interest. nih.gov

Spectroscopic and Spectrometric Characterization Methods

The definitive identification of this compound, an open-chain imide known as N-(3-chloro-4-hydroxyphenyl-acetyl)fumarate, was achieved through comprehensive spectral analysis following its isolation from the fungus Coniothyrium sp. biorxiv.orgvdoc.pubresearchgate.net These foundational techniques remain central to its research.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, researchers can piece together the molecular framework. Two-dimensional (2D) NMR experiments, such as COSY and HETCOR, further reveal the connectivity between atoms, confirming the final structure. vdoc.pubjst.go.jp

The structure of this compound combines two key fragments: 3-chloro-4-hydroxyphenylacetic acid and a fumaric acid ester. The NMR data for these constituent parts provide a basis for understanding the spectrum of the complete molecule.

¹H NMR Spectral Data: The proton NMR spectrum reveals signals corresponding to the aromatic protons of the phenylacetic acid moiety, the methylene (B1212753) (-CH2-) protons, and the vinyl protons of the fumarate (B1241708) group.

¹³C NMR Spectral Data: The carbon NMR spectrum complements the ¹H data, showing distinct signals for the carbonyl carbons (acid and imide), the aromatic carbons, the methylene carbon, and the olefinic carbons of the fumarate double bond.

Below are representative NMR data for the precursor fragments of this compound.

Interactive Table: NMR Data for this compound Precursors Data based on spectral information for 3-chloro-4-hydroxyphenylacetic acid and fumaric acid. chemicalbook.comchemicalbook.comchemicalbook.com

| Fragment | Nucleus | Position | Chemical Shift (ppm) |

| 3-Chloro-4-hydroxyphenylacetic acid | ¹H | Aromatic (H-2, H-5, H-6) | 6.9 - 7.3 |

| ¹H | Methylene (-CH₂) | ~3.5 | |

| ¹³C | Carbonyl (-COOH) | ~170-175 | |

| ¹³C | Aromatic (C-1 to C-6) | 115 - 155 | |

| ¹³C | Methylene (-CH₂) | ~40 | |

| Fumaric acid | ¹H | Olefinic (-CH=CH-) | ~6.6 |

| ¹³C | Carbonyl (-COOH) | ~165-170 | |

| ¹³C | Olefinic (-CH=CH-) | ~130-135 |

Note: The exact chemical shifts for the final this compound molecule will vary due to the formation of the imide linkage and the specific solvent used for analysis.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. pearson.comuni-saarland.de In the context of this compound, MS provides the precise mass of the molecular ion, confirming its chemical formula. A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. This results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) that is about one-third the intensity of the M+ peak, serving as a clear indicator of a single chlorine atom in the structure. chemguide.co.uk

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. chemicalbook.comnp-mrd.org This is particularly useful for analyzing this compound in complex mixtures, such as fungal culture extracts. The process involves:

LC Separation : The sample is injected into an LC system, where this compound is separated from other metabolites.

Ionization : As the compound elutes from the LC column, it is ionized, typically using electrospray ionization (ESI).

MS1 Analysis : The first mass spectrometer selects the molecular ion of this compound based on its mass-to-charge ratio (m/z).

Fragmentation : The selected ion is fragmented by collision with an inert gas.

MS2 Analysis : The second mass spectrometer analyzes the resulting fragment ions, creating a unique fragmentation pattern or "fingerprint" that confirms the compound's identity with high specificity. researchgate.net

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. mzcloud.org The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. msu.edu this compound possesses two main chromophores: the substituted phenyl ring and the α,β-unsaturated imide system derived from fumaric acid. Conjugation between double bonds, as seen in the fumarate portion and the aromatic ring, typically shifts the λmax to longer wavelengths (200-400 nm). libretexts.org UV/Vis detectors are commonly coupled with HPLC systems to monitor the elution of compounds from the column and can be used for quantification based on the Beer-Lambert law. mzcloud.org

Fluorescence detection is another option that can be coupled with HPLC. researchgate.net It is generally more sensitive and selective than UV/Vis detection but requires the analyte to be fluorescent. researchgate.net A fluorescent molecule absorbs light at one wavelength (excitation) and emits it at a longer wavelength (emission). While there is no specific literature detailing the native fluorescence of this compound, molecules with extended conjugated systems and aromatic rings can sometimes exhibit this property. If not naturally fluorescent, derivatization with a fluorescent tag could be employed for highly sensitive detection.

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS)

Emerging Analytical Approaches in Natural Product Research

While traditional methods are robust, research on natural products like this compound can benefit from newer, more powerful analytical technologies that offer enhanced sensitivity and information content.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This capability allows for the unambiguous determination of a molecule's elemental formula. For a compound like this compound, HRMS can distinguish its formula (C₁₂H₁₀ClNO₅) from other potential molecules with the same nominal mass but different elemental compositions. This is a significant advantage over standard mass spectrometry and is crucial for identifying unknown metabolites or confirming the structure of newly isolated compounds.

Interactive Table: HRMS for Formula Determination

| Technique | Advantage for this compound Research | Example Application |

| HRMS | Determines exact mass and elemental formula with high confidence. | Distinguishing this compound from an isomer with a different elemental makeup (e.g., replacing Chlorine with another combination of atoms that results in the same nominal mass). |

| Facilitates identification in complex matrices without requiring a purified standard. | Putative identification of this compound analogues in a fungal extract by matching their exact masses to calculated formulas. |

Immunoassays are bioanalytical methods that use the highly specific binding between an antibody and its target antigen to detect and quantify substances. msu.edulibretexts.org Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format. msu.edu

While no specific immunoassay for this compound has been reported, the technology represents a powerful potential tool for its research. The development of a monoclonal or polyclonal antibody that specifically recognizes this compound could lead to an ELISA for its highly sensitive and high-throughput detection. msu.edu In a research context, such an assay could be used to:

Screen numerous fungal extracts for the presence of this compound.

Quantify the compound in fermentation broths to optimize production conditions.

Track the compound in environmental or biological samples.

The development process would involve synthesizing a this compound-protein conjugate to use as an immunogen to generate the necessary antibodies.

Viii. Future Research Directions and Academic Perspectives

Advancements in Biosynthetic Engineering for Coniothyriomycin Production

The production of this compound, a secondary metabolite, is often limited in its natural fungal hosts. Biosynthetic engineering offers a promising pathway to overcome these limitations by optimizing production yields and potentially creating novel derivatives. ontosight.ainih.gov The core of this approach lies in manipulating the fungus's genetic and metabolic machinery. nih.gov

Key strategies in this field involve the overexpression of genes within the this compound biosynthetic gene cluster (BGC) and the simultaneous inhibition of competing metabolic pathways that divert precursors away from the target molecule. frontiersin.org Synthetic biology provides a powerful toolkit for these modifications, including the use of strong, inducible promoters to control gene expression, and the assembly of entire biosynthetic pathways into more efficient production hosts or "chassis" organisms. nih.govmdpi.com

Research has demonstrated that optimizing the culture medium is a critical, complementary approach. Statistically-based experimental designs have been successfully used to enhance the spore production of Coniothyrium minitans, the producing organism, by a factor of seven. nih.gov This was achieved by systematically adjusting components like starch, urea (B33335), and trace elements, indicating that nutritional factors profoundly influence the fungus's metabolic output. nih.govtandfonline.com Future work will likely integrate these two approaches—combining media optimization with the genetic engineering of metabolic pathways—to create highly efficient and scalable "cell factories" for this compound production. nih.govbiotechrep.ir

| Engineering Strategy | Objective | Example Application / Finding | Reference(s) |

| Gene Overexpression | Increase the concentration of key biosynthetic enzymes. | Overexpressing genes in a pathway to boost the final product titer. | frontiersin.org |

| Pathway Regulation | Redirect metabolic flux towards this compound synthesis. | Inhibition of competing pathways to increase precursor availability. | frontiersin.org |

| Heterologous Expression | Move the BGC to a more manageable host organism. | Transferring fungal BGCs to microbial chassis like Aspergillus niger or Saccharomyces cerevisiae for easier manipulation and scaled-up production. | nih.gov |

| Promoter Engineering | Achieve precise control over the timing and level of gene expression. | Using strong or inducible promoters to activate silent or weakly expressed BGCs. | nih.govmdpi.com |

| Culture Media Optimization | Provide optimal nutritional conditions for growth and metabolite production. | A 7-fold increase in C. minitans spore production was achieved by optimizing starch and urea concentrations. | nih.gov |

Exploration of Untapped Fungal Biodiversity for this compound Analogues

The vast and largely unexplored biodiversity of the fungal kingdom represents a treasure trove for the discovery of novel natural products. researchgate.netnih.gov It is estimated that only a small fraction of global fungal species have been identified and studied for their secondary metabolite production. researchgate.net This untapped resource is a prime target for finding natural analogues of this compound, which may possess enhanced or entirely new biological activities. ontosight.ai

Fungi from unique and competitive ecological niches, such as marine environments, endophytic fungi living within plants, and those from extreme habitats, are particularly promising sources. researchgate.netresearchgate.netbioplatforms.com These organisms often produce unique secondary metabolites as a means of survival, adaptation, and communication. researchgate.net For instance, Penicillimide, an open-chain imide structurally related to this compound, was isolated from a marine-derived Penicillium species. researchgate.net Although Penicillimide itself lacked antifungal activity, its structure highlighted that a specific double bond, present in this compound, is crucial for this function, guiding future discovery efforts. researchgate.net

Modern biodiscovery initiatives leverage genomic and metabolomic screening to rapidly assess the potential of fungal collections. bioplatforms.com Large-scale screening programs, such as those analyzing fungi from diverse locations like Brazilian or Australian ecosystems, aim to identify novel BGCs and their corresponding chemical products, accelerating the discovery of new bioactive molecules, including potential this compound analogues. bioplatforms.comembrapa.br

| Fungal Source Category | Rationale for Exploration | Potential Outcome | Reference(s) |

| Marine-Derived Fungi | Inhabit highly competitive environments, leading to the production of unique bioactive compounds. | Discovery of novel structural analogues, such as Penicillimide from Penicillium copticola. | researchgate.net |

| Endophytic Fungi | Live in symbiosis with plants and often produce compounds for host defense. | Isolation of fungi like Fusarium sp. VM-40 from medicinal plants, which possess diverse BGCs. | nih.gov |

| Geographically Diverse Fungi | Fungi from underexplored regions (e.g., rainforests, polar regions) may have unique genetic and metabolic pathways. | Identification of new strains and species producing novel metabolites. | researchgate.netembrapa.br |

| Uncultivable Fungi ("Dark Taxa") | The majority of fungi cannot be grown in labs; metagenomic approaches can access their BGCs directly from environmental DNA. | Access to a vast, untapped reservoir of genetic information for producing entirely new compounds. | nih.govmdpi.com |

This compound as a Research Tool in Chemical Biology and Mycology

Beyond its potential therapeutic applications, this compound serves as a valuable research tool in the fields of chemical biology and mycology. In chemical biology, small molecules with defined biological activities are indispensable as "biotools" to probe complex biological systems. dkfz.dersc.org They allow for precise loss-of-function experiments, helping researchers to dissect cellular pathways and understand the roles of specific proteins or processes. dkfz.denih.gov this compound, with its known antifungal properties, can be used to study the molecular mechanisms of fungal pathogenesis and identify its cellular targets, providing insights that could be applicable to other antifungal agents.

In mycology, the study of fungi, this compound is relevant for investigating fungal ecology and interactions. sciopen.com For example, its inhibitory effect on plant pathogens like Sclerotinia sclerotiorum makes it a model compound for studying mycoparasitism, where one fungus preys on another. tandfonline.com Furthermore, the synthesis of various this compound analogues and the study of their structure-activity relationships (SAR) provide fundamental insights into the chemical features required for antifungal activity. jst.go.jpnih.gov This knowledge is crucial for understanding fungal biology and for the rational design of new antifungal compounds. strath.ac.uk

| Research Area | Application of this compound | Scientific Question Addressed | Reference(s) |

| Chemical Biology | Use as a molecular probe or "biotool". | What are the specific cellular targets and pathways affected by this class of imide compounds? | dkfz.dersc.org |

| Mycology | Study of fungal-fungal interactions. | How do mycoparasitic fungi like Coniothyrium minitans use secondary metabolites to inhibit the growth of pathogenic fungi? | tandfonline.com |

| Antifungal Research | Model compound for structure-activity relationship (SAR) studies. | Which chemical moieties of the this compound structure are essential for its antifungal activity? | jst.go.jpnih.gov |

| Epigenetics | Potential tool to study chromatin regulation (as with other natural products). | Can this compound or its analogues modulate the activity of enzymes that regulate gene expression in fungi? | nih.gov |

Development of Novel Synthetic Routes for Complex Analogues

The chemical synthesis of this compound and its analogues is a critical area of research, enabling the exploration of structure-activity relationships and the production of compounds with improved properties. nih.govd-nb.info Organic chemists have pursued the systematic modification of the this compound scaffold to understand the chemical requirements for its bioactivity. jst.go.jp Studies have shown that replacing the phenylacetic acid moiety with benzoic acids can retain antifungal activity, whereas hydrogenating the fumaric ester part diminishes it, highlighting the importance of specific structural features. jst.go.jpnih.gov

The development of novel and efficient synthetic methodologies is a major focus. aalto.fi Researchers are devising new ways to construct the core imide structure, a key feature of this compound. rsc.orgcore.ac.uk For example, an iron-mediated coupling of thioesters with carboxamides has been reported as a simple and highly efficient method for creating imides. core.ac.uk Other innovative strategies focus on regioselective reactions that allow for precise control over the final structure of complex indole-containing analogues. scirp.orgresearchgate.net

A significant advancement in this area is the improvement of manufacturing processes to be more efficient and safer. cetya-therapeutics.com Furthermore, recent developments in green chemistry, such as using mechanochemistry (ball milling and extrusion) to synthesize complex molecules without reaction solvents, offer a sustainable platform for producing active pharmaceutical ingredients and their analogues from renewable starting materials. chemrxiv.org

| Synthetic Approach | Description | Advantage(s) | Reference(s) |

| Systematic Modification | Step-wise alteration of the natural product's functional groups (e.g., acids, esters, aromatic rings). | Elucidates structure-activity relationships (SAR) and identifies key pharmacophores. | jst.go.jpnih.gov |

| Iron-Mediated Imide Synthesis | Uses iron(II) chloride and N-bromosuccinimide to couple thioesters and carboxamides. | High efficiency and use of an inexpensive, environmentally friendly metal. | core.ac.uk |

| Regioselective Cycloaddition | Controls the orientation of reacting molecules to produce a specific structural isomer. | Provides access to specific, complex heterocyclic analogues in a predictable manner. | scirp.orgresearchgate.net |

| Mechanochemistry (Milling/Extrusion) | Uses mechanical force to drive chemical reactions in the absence of bulk solvents. | Environmentally friendly ("green chemistry"), operationally simple, and scalable. | chemrxiv.org |

| Peptidomimetic Synthesis | Incorporates the imide functionality into peptide-like backbones. | Creates hybrid molecules with potentially novel conformational and biological properties. | rsc.org |

Integration of Omics Technologies for Comprehensive Understanding (e.g., genomics, metabolomics)

To gain a holistic understanding of this compound, from its biosynthesis to its ecological role, researchers are increasingly turning to the integration of "omics" technologies. azolifesciences.comlabmanager.com This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the biological processes involved. nih.govmdpi.com

Genomics: The starting point is often the sequencing of the entire genome of the producing fungus, such as Coniothyrium or related species. mdpi.com This allows for the identification of Biosynthetic Gene Clusters (BGCs)—groups of genes that work together to produce a secondary metabolite like this compound. researchgate.netnih.gov Identifying the correct BGC is the first step toward understanding and engineering its production. nih.gov

Metabolomics: This technology provides a snapshot of all the small molecules (metabolites) present in the fungus under specific conditions. mdpi.com Untargeted metabolomics can reveal the full spectrum of secondary metabolites produced, including previously unknown this compound analogues. nih.gov This is also a powerful tool for screening large fungal collections to find new producers of interesting compounds. bioplatforms.comfrontiersin.org

Multi-Omics Integration: The true power of this approach comes from combining these datasets. azolifesciences.com For example, by correlating genomic data (the presence of a BGC) with metabolomic data (the production of a specific compound), researchers can confidently link a gene cluster to its product. frontiersin.org This integrated approach can also reveal how gene expression (transcriptomics) and protein levels (proteomics) change in response to environmental cues, leading to a deeper understanding of how this compound production is regulated. labmanager.comnih.gov This knowledge is essential for activating "silent" BGCs and for the rational design of metabolic engineering strategies. frontiersin.orgnih.gov

| Omics Technology | Role in this compound Research | Key Insights Gained | Reference(s) |

| Genomics | Identifies the genetic blueprint for producing the compound. | Discovery of the this compound Biosynthetic Gene Cluster (BGC) and other novel BGCs. | researchgate.netnih.govmdpi.com |

| Transcriptomics | Measures gene expression levels (RNA). | Reveals which genes in the BGC are active under different conditions and identifies regulatory factors. | bioplatforms.comfrontlinegenomics.com |

| Proteomics | Analyzes the complete set of proteins. | Confirms that biosynthetic enzymes are being produced and identifies their post-translational modifications. | labmanager.comnih.gov |

| Metabolomics | Profiles all small-molecule metabolites. | Detects and quantifies this compound and its natural analogues; discovers novel compounds. | nih.govmdpi.comfrontiersin.org |

| Multi-Omics Integration | Combines all data layers for a systems-level view. | Links genes to functions, elucidates regulatory networks, and provides a holistic model for targeted biosynthetic engineering. | azolifesciences.comlabmanager.commdpi.com |

Q & A

Q. What methodologies enable heterologous expression of this compound biosynthetic pathways?

- Methodological Answer : Clone gene clusters into expression hosts (e.g., S. lividans) using BAC or TAR cloning. Optimize promoter strength (e.g., kasOp*) and precursor supply (e.g., methylmalonyl-CoA). Validate production via comparative metabolomics and scale-up in bioreactors .

Data Analysis and Interpretation Tables

Q. Table 1: Common Analytical Techniques in this compound Research

Q. Table 2: Addressing Data Contradictions in Mechanism Studies

| Contradiction | Resolution Strategy | Validation Method |

|---|---|---|

| Variable activity across strains | Standardize growth conditions | Controlled chemostat culturing |

| Discrepant target binding | Orthogonal assays (SPR vs. ITC) | Genetic knockout validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.